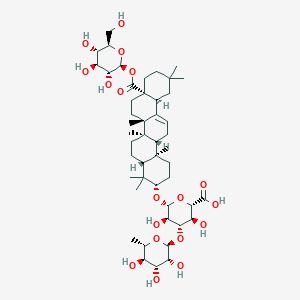

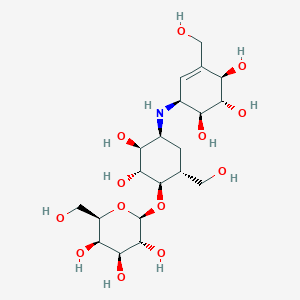

Cyaonoside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid is a natural product found in Dumasia truncata, Swartzia simplex, and Bobgunnia madagascariensis with data available.

Aplicaciones Científicas De Investigación

Inhibitory Activity Against α-Glucosidase

A study by Wang et al. (2016) identified a new cyanoside, rhobupcyanoside B, from Rhodiola bupleuroides. This compound exhibited inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion, suggesting potential applications in managing blood sugar levels.

Degradation of Microcystins

Research by Tsuji et al. (2006) explored bacteria active against cyanobacterial hepatotoxin microcystin. The study focused on developing a biological removal method for cyanobacteria and their toxic products, indicating possible environmental and water purification applications.

Stereostructures of Cyanogenic Glycosides

The study by Nakamura et al. (2009) on hydracyanosides A, B, and C from Hydrangea macrophylla provided insights into the stereostructures of these cyanogenic glycosides. This research contributes to the understanding of cyanogenic compounds in plants.

Cyanosporasides in Marine Actinomycetes

Oh et al. (2006) and Lane et al. (2013) reported on cyanosporasides A and B from marine actinomycetes, offering insights into the structural diversity and biosynthetic pathways of natural products from marine bacteria.

Applications in Biotechnology

Abed et al. (2009) 1 and Rastogi & Sinha (2009) 2 discussed the biotechnological and industrial significance of cyanobacteria, highlighting their potential in producing bioactive compounds, including cyanosides.

Environmental and Agricultural Implications

Research on cyhalofop-butyl degradation by Pseudomonas azotoformans 3 and the isolation of a CyB-degrading bacterium 4 have implications for environmental bioremediation and agricultural herbicide management.

Genetic Instability in Cyanobacteria

Jones (2014) 5 raised concerns about genetic instability in cyanobacteria, which could impact the sustainability of bioindustrial processes using these organisms.

Propiedades

Nombre del producto |

Cyaonoside B |

|---|---|

Fórmula molecular |

C48H76O18 |

Peso molecular |

941.1 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C48H76O18/c1-21-28(50)30(52)32(54)39(61-21)64-36-34(56)37(38(58)59)65-41(35(36)57)63-27-12-13-45(6)25(44(27,4)5)11-14-47(8)26(45)10-9-22-23-19-43(2,3)15-17-48(23,18-16-46(22,47)7)42(60)66-40-33(55)31(53)29(51)24(20-49)62-40/h9,21,23-37,39-41,49-57H,10-20H2,1-8H3,(H,58,59)/t21-,23-,24+,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1 |

Clave InChI |

LBHYRBPEXITYTN-WYPLEBMUSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |

Sinónimos |

Arg-Thr-Pro-Pro-Pro-Ser-Gly arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine SP 6 SP 7 SP-6 SP-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)

![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)